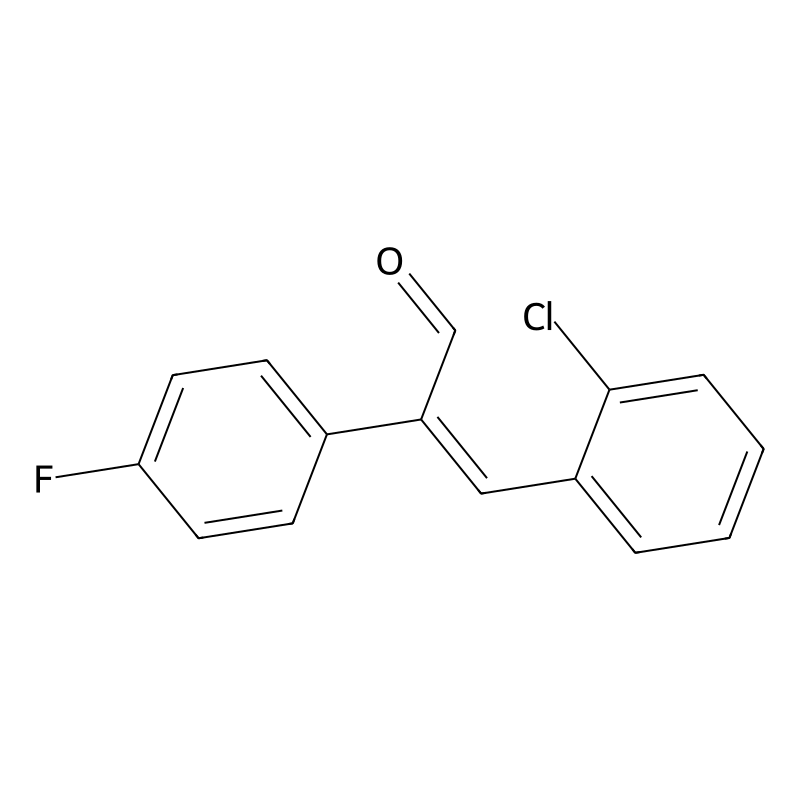3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, also known as 2-chloro-4-fluorocinnamaldehyde, is an organic compound characterized by its unique structure that includes both chlorine and fluorine substituents on the aromatic rings. With a molecular formula of C₉H₆ClFO and a molecular weight of approximately 184.59 g/mol, this compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the aldehyde functional group contributes to its reactivity and biological activity.
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to generate the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic rings can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .
Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions.
Research indicates that 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal exhibits notable biological activity. The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity, suggesting potential applications in drug development . Its unique combination of chlorine and fluorine atoms may enhance its reactivity and specificity towards certain biological targets.
The synthesis of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal can be achieved through several methodologies:
- Wittig Reaction: This method involves reacting an aldehyde with a phosphonium ylide to form the desired acrylaldehyde.
- Nitration and Reduction: Starting from 2-chloro-4-fluorotoluene, nitration produces 2-chloro-4-fluoronitrotoluene, which is then reduced to 2-chloro-4-fluoroaniline. This intermediate can be converted into the aldehyde through formylation .
- Recrystallization Techniques: The final product can be purified through recrystallization from suitable solvents, enhancing yield and purity .
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal has potential applications in various domains:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
- Agrochemicals: Its reactivity makes it a candidate for developing new pesticides or herbicides.
- Material Science: The compound could be explored for use in polymer chemistry or as a building block for more complex organic materials .
Studies on the interactions of 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal with biological macromolecules have shown that it can effectively bind to specific proteins, potentially leading to changes in their function. These interactions are crucial for understanding its mechanism of action and evaluating its therapeutic potential. Further research is needed to elucidate the full range of interactions and their implications for biological systems .
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chlorocinnamaldehyde | Lacks fluorine substituent | May exhibit different reactivity profiles |
| 4-Fluorocinnamaldehyde | Lacks chlorine substituent | Different biological activities due to substitution |
| 2-Chloro-4-nitrocinnamaldehyde | Contains a nitro group | Potentially different electronic properties |
These comparisons highlight the unique combination of chlorine and fluorine in 3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, which contributes to its distinct chemical and biological properties, setting it apart from other cinnamaldehyde derivatives .








